4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208075-41-5 . It has a molecular weight of 307.95 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is C6H2BrCl2FO2S . The InChI key is VNPRKBFETGIANP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a solid at room temperature . It has a molecular weight of 307.954 .Scientific Research Applications
It’s also important to note that the use of such compounds should be done by trained professionals in a controlled environment, as they can pose safety hazards. For example, this compound has hazard statements including H302, H314, H315, H319, and H335 .
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Electrophilic Aromatic Substitution
- This is a common reaction in organic chemistry .
- Sulfonyl chlorides like “4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride” can act as electrophiles in these reactions .
- The reaction involves the aromatic ring attacking the electrophile to form a cationic intermediate .
- The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
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Covalent Attachment of Biological Substances
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Studies of Proteins by Fluorine NMR
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Synthesis of Other Compounds
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Photocatalytic Suzuki–Miyaura Cross-Coupling
- This is a powerful approach for the light-mediated B-alkyl Suzuki–Miyaura cross-coupling between alkyl boranes and aryl bromides .
- This methodology eliminates the need for expensive catalytic systems and sensitive organometallic compounds, operating efficiently at room temperature within just 30 min .
- This versatile approach offers significant potential for accelerating drug discovery efforts by enabling the introduction of complex aliphatic fragments in a straightforward and reliable manner .
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Preparation of Furan Derivatives
Safety And Hazards
This compound is associated with several hazards. It has been classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRKBFETGIANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233073 | |
Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |
CAS RN |
1208075-41-5 | |
Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-chloro-2-fluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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